ABT-702 dihydrochloride

Adenosine Kinase Inhibition Enzyme Assay Potency Comparison

ABT-702 dihydrochloride (CAS: 1188890-28-9) is the definitive non-nucleoside adenosine kinase inhibitor for pain and inflammation research. Its sub-nanomolar potency (IC50=1.7 nM) and >1300-fold selectivity over adenosine receptors, transporters, and deaminase eliminate the off-target confounding seen with nucleoside analogs like 5-iodotubercidin (IC50=26 nM). Oral bioavailability (ED50=65 µmol/kg p.o.) supports chronic in vivo dosing without parenteral stress. Select ABT-702 dihydrochloride for unambiguous, publication-ready data in neuropathic pain and adenosinergic signaling studies.

Molecular Formula C22H21BrCl2N6O
Molecular Weight 536.26
CAS No. 1188890-28-9; 214697-26-4
Cat. No. B3010719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-702 dihydrochloride
CAS1188890-28-9; 214697-26-4
Molecular FormulaC22H21BrCl2N6O
Molecular Weight536.26
Structural Identifiers
SMILESC1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl
InChIInChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H
InChIKeyOOXNYFKPOPJIOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ABT-702 dihydrochloride (CAS 1188890-28-9) Procurement Guide: A Potent Non-Nucleoside Adenosine Kinase Inhibitor with Quantified Selectivity and In Vivo Activity


ABT-702 dihydrochloride (CAS: 1188890-28-9; free base CAS: 214697-26-4) is a non-nucleoside adenosine kinase (AK) inhibitor with a reported enzyme inhibition IC50 of 1.7 nM in cell-free assays [1]. The compound exhibits oral bioavailability and has been extensively characterized for its analgesic and anti-inflammatory properties in preclinical models [2]. As a research-use-only chemical tool, ABT-702 dihydrochloride is primarily employed in studies investigating the adenosinergic modulation of pain, inflammation, and neuroprotection [3].

Why ABT-702 dihydrochloride Cannot Be Interchanged with Other Adenosine Kinase Inhibitors


Adenosine kinase (AK) inhibitors are a chemically diverse class encompassing both nucleoside and non-nucleoside structures, and their pharmacological profiles vary significantly based on potency, selectivity, and pharmacokinetic properties [1]. ABT-702 dihydrochloride is distinguished by a unique combination of sub-nanomolar potency and a defined selectivity window that surpasses many earlier AK inhibitors [2]. Substituting ABT-702 with another AK inhibitor, such as the prototypical nucleoside inhibitor 5-iodotubercidin, introduces substantial risk of confounding experimental results due to major differences in target engagement and off-target liabilities [3]. The following evidence guide provides the quantitative data necessary to justify the selection of ABT-702 dihydrochloride over its closest analogs for specific research applications.

ABT-702 dihydrochloride: Head-to-Head Quantitative Evidence for Procurement Decisions


ABT-702 Exhibits 15-Fold Superior Enzyme Inhibition Potency Compared to the Prototypical AK Inhibitor 5-Iodotubercidin

In cell-free enzymatic assays, ABT-702 dihydrochloride demonstrates an IC50 of 1.7 nM for adenosine kinase (AK) inhibition [1]. This is a 15-fold improvement in potency over the widely used, first-generation nucleoside AK inhibitor 5-iodotubercidin, which has a reported IC50 of 26 nM against the isolated human enzyme [2].

Adenosine Kinase Inhibition Enzyme Assay Potency Comparison

ABT-702 Demonstrates >1300-Fold Selectivity for Adenosine Kinase Over COX-1, COX-2, and Adenosine Receptors

ABT-702 dihydrochloride exhibits a high degree of target selectivity. It is reported to be 1300- to 7700-fold selective for adenosine kinase when profiled against a broad panel of over 80 targets, including cyclooxygenases-1 and -2 (COX-1/2), adenosine receptors (A1, A2A, A3), adenosine transporters, and adenosine deaminase [1]. The selectivity window relative to COX enzymes is specifically quantified as >1300-fold . This selectivity profile is a defining characteristic of the non-nucleoside inhibitor class and is critical for attributing observed pharmacological effects directly to AK inhibition.

Selectivity Profiling Off-Target Effects Kinase Panel

ABT-702 Is a Potent, Orally Bioavailable Analgesic with a Defined ED50 of 65 µmol/kg p.o.

ABT-702 dihydrochloride is orally active and demonstrates dose-dependent antinociception in the mouse hot-plate assay. The compound achieves full efficacy with an oral ED50 of 65 µmol/kg and an intraperitoneal ED50 of 8 µmol/kg [1]. This oral bioavailability and efficacy profile in a validated pain model distinguishes ABT-702 from other AK inhibitors that may lack oral activity or require higher doses for similar effects.

Pain Models Oral Bioavailability In Vivo Pharmacology

ABT-702 Displays Enhanced In Vivo Efficacy in Neuropathic Pain States Compared to Normal Tissue

Electrophysiological recordings from wide dynamic range (WDR) neurones in anaesthetized rats demonstrate that ABT-702 produces a significantly greater inhibition of noxious-evoked neuronal activity in animals with spinal nerve ligation (SNL, a model of neuropathic pain) compared to sham-operated controls [1]. The study observed a marked reduction in postdischarge, wind-up, and C-fibre evoked responses specifically in the nerve-injured state.

Neuropathic Pain Spinal Cord Electrophysiology

ABT-702 Is a Potent Adenosine Kinase Inhibitor (IC50 1.7 nM) with 6.5-Fold Higher Potency than GP3269 (IC50 11 nM)

In cell-free enzymatic assays, ABT-702 dihydrochloride inhibits adenosine kinase with an IC50 of 1.7 nM [1]. This is a 6.5-fold improvement in potency over the nucleoside-based AK inhibitor GP3269, which has a reported IC50 of 11 nM against the human enzyme [2]. While both compounds are orally active, ABT-702 achieves a higher degree of target engagement at lower concentrations, which may translate to a more favorable in vivo potency and reduced potential for off-target interactions.

Adenosine Kinase Inhibition Potency Comparison Enzyme Assay

Validated Research Applications of ABT-702 dihydrochloride Based on Quantitative Evidence


Investigating Adenosine-Mediated Analgesia in Preclinical Pain Models

Based on its high potency (IC50 = 1.7 nM), high selectivity (>1300-fold), and oral efficacy (ED50 = 65 µmol/kg p.o. in mouse hot-plate) [1], ABT-702 dihydrochloride is the preferred tool compound for researchers investigating the role of adenosine kinase in pain pathways. Its state-dependent efficacy in neuropathic pain models, as demonstrated by electrophysiological recordings in spinal nerve-ligated rats [2], makes it particularly valuable for studies focused on chronic pain mechanisms where other AK inhibitors may lack sufficient target engagement or selectivity.

Mechanistic Studies of Adenosine Release and Neurotransmission

The compound's high selectivity over adenosine receptors, transporters, and deaminase (>1300-fold) [1] allows for unambiguous interpretation of results in studies designed to measure adenosine release and its downstream effects. In isolated spinal cord preparations, ABT-702 has been shown to facilitate adenosine release via equilibrative nucleoside transporters (ENTs), leading to A1 receptor-mediated inhibition of nociceptive pathways [3]. This mechanism is directly tied to its specific target engagement and is less likely to be confounded by off-target activities at other adenosine system components.

In Vivo Pharmacological Studies Requiring Oral Dosing

For researchers conducting chronic in vivo studies, the established oral bioavailability of ABT-702 dihydrochloride (ED50 = 65 µmol/kg p.o.) [1] offers a significant advantage over AK inhibitors that require parenteral administration. This property enables more physiologically relevant and less stressful dosing regimens in rodent models, facilitating long-term efficacy and safety assessments that are not feasible with compounds lacking oral activity.

Comparative Pharmacology to Validate AK-Dependent Effects

The 15-fold potency advantage over the prototypical nucleoside AK inhibitor 5-iodotubercidin (IC50 = 26 nM) [2] positions ABT-702 as a superior reference standard for validating AK-dependent phenotypes. Its use in parallel with less potent or less selective AK inhibitors can help deconvolute the specific contribution of adenosine kinase inhibition to complex biological outcomes, particularly in assays where 5-iodotubercidin's higher IC50 would necessitate concentrations that risk off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABT-702 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.